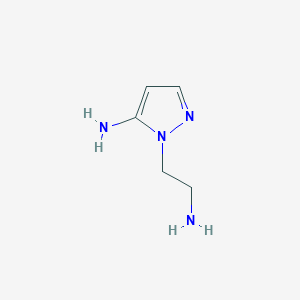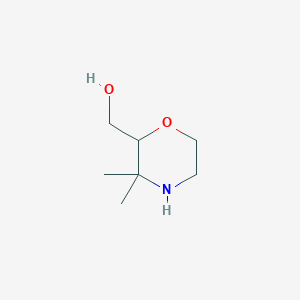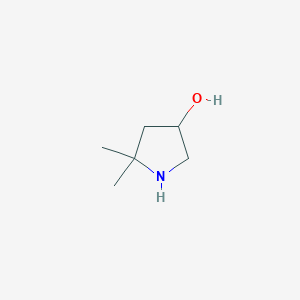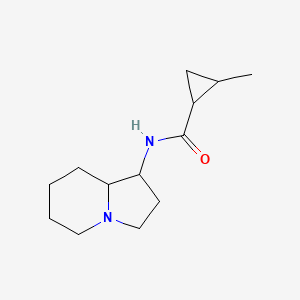
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives like MIHCA involves various methods. For instance, the Corey-Chaykovsky Reaction and Simmons-Smith Reaction are common methods for synthesizing cyclopropanes . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . The specific synthesis process for MIHCA is not available in the search results.Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Cyclopropane Derivatives : Research on the synthesis of cyclopropane derivatives, like the work by Hartmann et al. (1994), focuses on their potential as inhibitors of mycolic acid biosynthesis, important for the treatment of mycobacterial infections. These studies indicate the versatility of cyclopropane compounds in medicinal chemistry and drug development (Hartmann et al., 1994).
Crystal Structure Analysis : The study by Cativiela et al. (1995) on the crystal structure of cyclopropane derivatives reveals insights into their molecular configurations, which are crucial for understanding their reactivity and interaction with biological targets (Cativiela et al., 1995).
Cyclopropanation in Organic Synthesis : Research by Tomilov et al. (1985) explores cyclopropanation reactions, demonstrating the utility of cyclopropane derivatives in synthesizing complex organic molecules, highlighting their significance in organic synthesis and the creation of novel compounds with potential applications in various industries (Tomilov et al., 1985).
Material Science and Polymer Chemistry
- Polymerization of Cyclic Monomers : The work by Moszner et al. (2003) on the polymerization of cyclic monomers, including cyclopropane derivatives, contributes to the development of new polymeric materials with unique properties, such as high glass transition temperatures, indicating the role of cyclopropane structures in advancing material science (Moszner et al., 2003).
Biochemical and Pharmacological Research
- Antiproliferative Activity : A study by Lu et al. (2021) synthesizes a cyclopropane-1-carboxamide derivative demonstrating significant antiproliferative activity against cancer cell lines. This illustrates the potential of cyclopropane derivatives in the development of new anticancer agents (Lu et al., 2021).
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIRKIVJDHTDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCN3C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



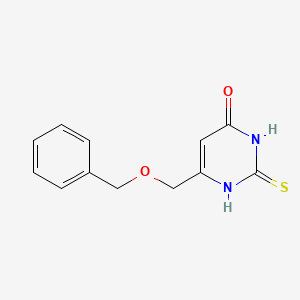

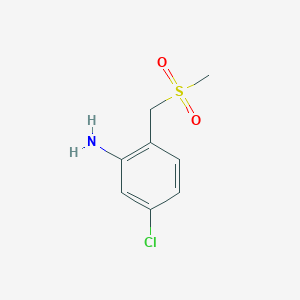

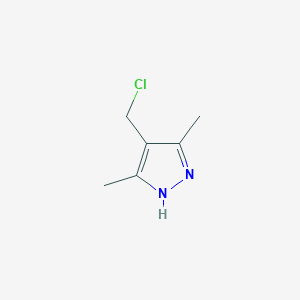
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
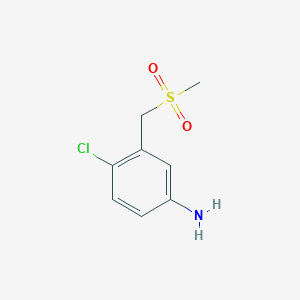
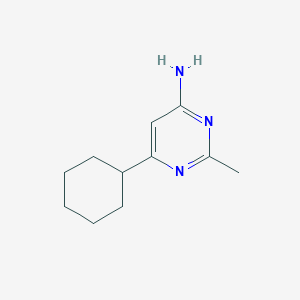

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
